molecular formula C21H13ClF3N3O3S B2861843 2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine CAS No. 321385-86-8

2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine

Cat. No. B2861843
M. Wt: 479.86
InChI Key: IHLQLQJZETULLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions under which the reaction is carried out. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole and pyridine rings are aromatic and planar, while the benzenesulfonyl, phenoxy, chloro, and trifluoromethyl groups add significant steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The aromatic rings (pyrazole and pyridine) are likely to undergo electrophilic aromatic substitution reactions. The benzenesulfonyl group could potentially be a good leaving group in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups suggests that it might have relatively high melting and boiling points. The compound is likely to be soluble in polar solvents due to the presence of several polar functional groups .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has focused on the synthesis of novel pyrazolopyrimidine and pyrazolopyridine derivatives incorporating the benzenesulfonyl group, highlighting the compound's relevance in chemical synthesis methodologies. For instance, a study by Alsaedi et al. (2019) explored the synthesis of a novel series of pyrazolo[1,5-a]pyrimidine ring systems, emphasizing the role of the phenylsulfonyl moiety in antimicrobial activities. This research provides insights into the compound's structural versatility and potential in synthesizing biologically active molecules (Alsaedi, Farghaly, & Shaaban, 2019).

Biological Activities and Pharmaceutical Potential

Several studies have examined the biological activities of derivatives of the mentioned compound, particularly in antimicrobial and antimalarial contexts. For example, Silva et al. (2016) synthesized pyrazolopyridine-sulfonamide derivatives and evaluated their activity against Plasmodium falciparum, demonstrating the compound's relevance in developing antimalarial agents (Silva et al., 2016). This suggests potential applications in pharmaceutical research targeting infectious diseases.

Material Science and Imaging Applications

Research into the compound's applications extends into material science, specifically in the development of organic light-emitting diodes (OLEDs) and imaging agents. A study by Su et al. (2021) focused on synthesizing orange-red iridium (III) complexes with pyrazol-pyridine ligands, demonstrating high efficiency and quantum yields in OLEDs (Su et al., 2021). This highlights the compound's potential in advanced electronic and optical applications.

Future Directions

Given the complexity of this molecule, it could be of interest in various fields such as medicinal chemistry, materials science, or agrochemistry. Its synthesis and study could lead to the development of new methods and contribute to our understanding of the reactivity and properties of similar compounds .

properties

IUPAC Name

2-[3-[1-(benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3O3S/c22-18-12-15(21(23,24)25)13-26-20(18)31-16-6-4-5-14(11-16)19-9-10-28(27-19)32(29,30)17-7-2-1-3-8-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLQLQJZETULLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC(=CC=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine

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